N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is characterized by its chemical formula C17H15FN2O3 and a CAS Number of 849217-60-3. This compound features a cyclopropane core substituted with both a fluorophenyl and a hydroxyphenyl group, contributing to its unique physical and chemical properties. The presence of the fluorine atom enhances its lipophilicity and potentially its biological activity .
Scientific research involving N-(4-F)-Ph-Cbz primarily focuses on its role as an impurity in Cabozantinib. This includes:
Research indicates that N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide exhibits biological activities that may include:
Several methods have been proposed for synthesizing N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide:
The applications of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide extend across various domains:
Interaction studies have focused on the compound's binding affinity to biological targets. Preliminary data suggest:
Several compounds share structural similarities with N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. These include:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-Chlorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Similar core structure with chlorine instead of fluorine | Potentially different biological activity due to chlorine substitution |
| N-(Phenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Lacks halogen substitution | May exhibit different pharmacokinetics |
| N-(3-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Fluorine at a different position | Variation in electronic properties affecting activity |
The uniqueness of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide lies in its specific combination of substituents which may enhance its biological activity compared to similar compounds.
The construction of the cyclopropane-1,1-dicarboxylic acid core represents a fundamental synthetic challenge in the preparation of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide [1]. Contemporary cyclopropanation methodologies have evolved to provide reliable access to this strained ring system through various strategic approaches that prioritize both efficiency and scalability [2] [3].
The most widely employed approach for cyclopropane-1,1-dicarboxylate synthesis involves the cyclopropanation of dimethyl malonate with 1,2-dibromoethane under phase transfer catalysis conditions [4] [5]. This methodology utilizes potassium carbonate as the base in dimethylformamide or dimethylacetamide, providing the cyclopropane core in a single synthetic operation [4]. The reaction mechanism proceeds through double alkylation of the malonate anion, with the phase transfer catalyst facilitating the interfacial reaction between the organic and inorganic phases [5].
Recent developments in biocatalytic cyclopropanation have introduced enzymatic approaches using engineered heme proteins that catalyze carbene transfer reactions [2] [3]. These biocatalysts demonstrate remarkable stereoselectivity and operate under mild aqueous conditions, representing a significant advancement in sustainable synthetic methodology [3]. The engineered myoglobin variants enable highly diastereoselective and enantioselective construction of cyclopropyl ketones, which can be subsequently elaborated to the desired dicarboxylic acid derivatives [2].
Photochemical cyclopropanation strategies have emerged as complementary approaches, particularly for the synthesis of substituted cyclopropanes under mild conditions [6] [7]. The photochemical addition of propellane to diacetyl has been successfully scaled to kilogram quantities using continuous flow photochemistry, demonstrating the industrial viability of light-mediated cyclopropanation reactions [7]. This methodology bypasses the need for expensive transition metal catalysts while maintaining high efficiency and selectivity [6].
Alternative cyclopropanation approaches include hydrogen-borrowing catalysis, which enables the formation of cyclopropanes through ketone alkylation followed by intramolecular cyclization [8]. This method avoids the use of toxic alkyl halides and provides access to functionalized cyclopropanes with enhanced synthetic utility [8]. The methodology has been demonstrated to produce cyclopropyl carboxylic acids through a mild two-step oxidative sequence [8].
The formation of the dicarboxamide functionality in N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide requires selective coupling of the cyclopropane-1,1-dicarboxylic acid with both 4-fluoroaniline and 4-aminophenol [1] [9]. This transformation presents unique challenges due to the different electronic properties of the two aniline derivatives and the need for precise control over reaction conditions to prevent undesired side reactions [10].
The primary methodology employed for this amidation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling reagent in N,N-dimethylacetamide or N,N-dimethylformamide [1] [11]. This carbodiimide-mediated approach consistently delivers yields of 85-88% under optimized conditions, with reaction times typically ranging from 3-4 hours at room temperature [1]. The mechanism proceeds through formation of an activated intermediate that undergoes nucleophilic attack by the amine to generate the desired amide bond [11].
| Method | Coupling Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Scale |
|---|---|---|---|---|---|---|
| Carbodiimide-Mediated Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | N,N-Dimethylacetamide | 20 | 3 hours | 88.0 | 22.4 mmol |
| Carbodiimide-Mediated Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | N,N-Dimethylformamide | 20 | 3 hours | 87.9 | 4.48 mmol |
| Carbodiimide-Mediated Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Dimethylacetamide | 20 | 4 hours | 85.0 | 6.40 mmol |
Optimization studies have revealed that the choice of base and reaction conditions significantly impacts the coupling efficiency, particularly when dealing with electron-deficient anilines such as 4-fluoroaniline [10]. The incorporation of 4-dimethylaminopyridine as an acyl transfer catalyst, combined with a catalytic amount of 1-hydroxybenzotriazole, has been shown to enhance coupling yields for challenging substrates [10]. This three-component system provides superior results compared to traditional two-component coupling protocols [10].
Alternative amidation strategies include the use of uronium salt coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate [9] [12]. These reagents offer advantages in terms of reaction rate and functional group tolerance, though they typically require higher costs and specialized handling procedures [9].
The acid halide method represents a classical approach for amide formation, involving conversion of the cyclopropane dicarboxylic acid to the corresponding acid chloride followed by treatment with the appropriate amines [9]. While this method can provide high yields, it requires anhydrous conditions and careful temperature control to prevent decomposition of the sensitive cyclopropane ring system [9].
Process development for industrial-scale amidation has focused on solvent selection and recovery systems to minimize environmental impact and reduce production costs [13]. Acetonitrile has emerged as a preferred solvent for large-scale operations due to its excellent solvating properties and ease of recovery through distillation [10]. The implementation of continuous flow amidation processes has shown promise for improving heat transfer and reducing reaction times while maintaining high product quality [14].
The regioselective introduction of fluorine and hydroxyl substituents onto the aromatic rings of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide requires sophisticated synthetic strategies that can differentiate between multiple reactive sites [15] [16]. Contemporary methodologies for aromatic functionalization have evolved to provide high levels of selectivity through the strategic use of directing groups, electronic effects, and specialized catalytic systems [17] [18].
For the introduction of fluorine substituents, palladium-catalyzed ortho-selective fluorination using N-fluorobenzenesulfonimide has demonstrated remarkable regioselectivity [18]. This methodology employs palladium tetrakis(triphenylphosphine) as the catalyst in combination with L-proline as a crucial promoter, operating in cyclohexane at room temperature [18]. The reaction mechanism involves formation of a palladium fluoride complex through oxidation by the fluorinating reagent, followed by carbon-hydrogen activation to generate a palladacycle intermediate [18].
Photochemical carbon-hydrogen fluorination has emerged as a metal-free alternative for regioselective aromatic functionalization [16]. This methodology operates under visible light irradiation at ambient temperature, utilizing bench-stable fluorinating reagents in the presence of water [16]. The approach demonstrates particular utility for heteroarene substrates, providing carbon-2 selective fluorination of pyridine and quinoline derivatives in moderate yields [16].
| Method | Catalyst/Reagent | Regioselectivity | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Boron-Directed Cycloaddition | Boron-directing groups | Highly regiospecific | Mild conditions | Mild conditions, high regiocontrol | Requires directing groups |
| Palladium-Catalyzed Ortho-Fluorination | Pd(PPh₃)₄/NFSI/L-proline | Ortho-selective | Cyclohexane solvent, room temperature | Selective functionalization of unactivated C-H bonds | Limited substrate scope |
| Photochemical C-H Fluorination | Visible light/fluorinating reagent | C2-selective for heteroarenes | Visible light irradiation, ambient temperature | Metal-free conditions, mild reaction parameters | Variable yields, side reactions possible |
| Enzymatic Cyclopropanation | Engineered heme proteins | Highly stereoselective | Aqueous buffer, mild conditions | Stereoselective, environmentally friendly | Limited to specific substrates |
The synthesis of para-hydroxyphenyl derivatives typically involves selective aromatic hydroxylation reactions [19]. Direct hydroxylation of aromatic compounds can be achieved through various mechanisms, including Fenton's reagent chemistry, enzymatic hydroxylation, and radical-mediated processes [19]. The regioselectivity of these transformations is controlled by electronic effects, with electron-rich aromatics favoring para-substitution patterns [19].
Boron-directed benzannulation represents a mild and regiospecific approach for accessing perfluoroalkyl-substituted aromatic compounds [15] [17]. This methodology obviates the need for pre-existing functionality and provides inherent regiocontrol through the directing effect of boron substituents [17]. The resulting boronic acid derivatives can be readily elaborated through established carbon-boron bond functionalization processes to introduce diverse functional groups [15].
Transition metal-catalyzed carbon-hydrogen activation provides versatile access to functionalized aromatic compounds through direct modification of carbon-hydrogen bonds [20]. These methodologies typically employ palladium, rhodium, or iridium catalysts to achieve selective functionalization directed by coordinating functional groups [20]. The approach has been successfully implemented on preparative scales for pharmaceutical applications, though careful optimization is required to address catalyst costs and environmental considerations [20].
The transition from laboratory-scale synthesis to industrial production of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide presents multifaceted challenges that require comprehensive engineering solutions and process optimization strategies [21] [14]. These challenges encompass technical, economic, regulatory, and environmental considerations that must be addressed systematically to ensure successful commercial manufacturing [22].
Heat and mass transfer limitations represent primary obstacles in scaling cyclopropane synthesis reactions [21] [23]. Laboratory-scale reactions benefit from efficient mixing and rapid heat dissipation, conditions that become increasingly difficult to maintain in large industrial reactors [21]. The implementation of jacketed reactor systems with enhanced heat exchange capabilities addresses temperature control issues, while specialized mixing technologies incorporating baffles and optimized impeller designs improve mass transfer efficiency [21].
| Challenge Category | Specific Challenge | Proposed Solution | Implementation Complexity | Expected Impact |
|---|---|---|---|---|
| Process Scale-Up | Heat transfer inefficiency in large reactors | Jacketed reactors with enhanced heat exchange systems | High | Improved temperature control and reaction consistency |
| Process Scale-Up | Mass transfer limitations at industrial scale | Improved mixing technology with baffles and specialized impellers | High | Enhanced reaction uniformity and yield optimization |
| Quality Control | Impurity amplification during scale-up | Robust analytical methods using HPLC and mass spectrometry | Medium | Reduced impurity levels and improved product quality |
| Cost Optimization | Raw material cost escalation | Process intensification to reduce material consumption | Medium | Significant reduction in production costs |
| Regulatory Compliance | Good Manufacturing Practice compliance | Comprehensive documentation and training programs | Low | Regulatory approval and market access |
Process intensification strategies focus on combining multiple unit operations to reduce equipment footprint and improve overall efficiency [14]. This approach typically involves the integration of reaction and separation processes, utilization of continuous flow chemistry, and implementation of advanced process control systems [14]. The benefits include reduced energy consumption, improved safety profiles, and enhanced product consistency [14].
Quality control challenges arise from the amplification of minor impurities during scale-up operations [21] [24]. Impurities that are negligible at small scales can accumulate to problematic levels in large-scale production, necessitating robust analytical methods for identification and quantification [21]. High-performance liquid chromatography and mass spectrometry techniques provide the analytical sensitivity required for comprehensive impurity profiling [21].
Catalytic optimization represents a critical aspect of industrial-scale process development, focusing on the development of more efficient and recyclable catalyst systems [13] [25]. The goals include reduced catalyst loading, improved selectivity, and enhanced catalyst lifetime to minimize production costs and environmental impact [13]. Process analytical technology tools enable real-time monitoring of catalyst performance and reaction progress [25].
Solvent selection and recovery systems play crucial roles in sustainable production practices [13] [22]. The implementation of green chemistry principles emphasizes the use of environmentally benign solvents and the development of efficient solvent recovery processes [22]. These strategies not only reduce environmental impact but also provide significant cost savings through material recycling [13].
| Strategy | Description | Benefits | Implementation Challenges | Cost Impact |
|---|---|---|---|---|
| Continuous Flow Processing | Implementation of continuous flow reactors for improved mixing and heat transfer | Enhanced safety, improved heat transfer, reduced reaction times | High initial investment, process redesign requirements | High initial investment, long-term savings |
| Process Intensification | Combining multiple process steps into fewer operations | Reduced equipment footprint, lower energy consumption, higher throughput | Complex engineering, validation requirements | Medium investment, significant operational savings |
| Catalytic Optimization | Development of more efficient and recyclable catalysts | Lower catalyst loading, reduced waste, improved selectivity | Catalyst development costs, optimization time | Medium investment, variable operational savings |
| Automated Process Control | Computer-controlled process parameters for consistent product quality | Consistent product quality, reduced operator intervention, data collection | System validation, regulatory compliance | High investment, long-term operational savings |
Regulatory compliance requirements add significant complexity to industrial-scale production processes [21] [20]. Good Manufacturing Practice standards mandate comprehensive documentation, process validation, and quality assurance systems [21]. The implementation of statistical process control methods and Design of Experiments protocols ensures reproducible manufacturing processes that meet regulatory requirements [24].
The thermodynamic stability of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is fundamentally governed by the inherent ring strain present in the cyclopropane core structure. The cyclopropane ring system exhibits exceptional structural rigidity due to geometric constraints that force the carbon-carbon-carbon bond angles to deviate significantly from the ideal tetrahedral angle of 109.5° [1] [2].
The cyclopropane ring in this compound possesses internal bond angles of approximately 60°, creating substantial angle strain that contributes to an estimated total ring strain energy of 27.6-28.0 kcal/mol [1] [2] [3]. This remarkable strain energy represents nearly one-third of a typical carbon-carbon bond strength, making the cyclopropane moiety inherently reactive and thermodynamically unstable compared to larger ring systems [1] [2].
Torsional strain constitutes another significant component of the overall ring strain in the cyclopropane-1,1-dicarboxamide framework. The rigid planar geometry of the three-membered ring locks adjacent carbon-hydrogen bonds in an eclipsed conformation, preventing the rotational freedom that would typically allow relief of torsional strain through conformational changes [1] [2]. This creates a "spring-loaded" molecular architecture where the cyclopropane ring exists in a state of perpetual torsional tension.
The carbon-carbon bond lengths within the cyclopropane ring are compressed to approximately 1.50-1.51 Å, which is shorter than typical single bonds due to the geometric constraints imposed by the three-membered ring [2]. This bond compression further contributes to the thermodynamic instability of the system and explains the enhanced reactivity observed in cyclopropane-containing compounds.
Thermal stability analysis reveals that cyclopropane-1,1-dicarboxylic acid derivatives, including the target compound, undergo thermal decomposition at temperatures above 150°C [5] [6]. The decomposition typically involves decarboxylation processes that relieve ring strain through conversion to less strained cyclic or acyclic products [5]. Differential scanning calorimetry studies on related cyclopropane dicarboxylic acid systems have demonstrated that thermal degradation occurs through multiple pathways, with the initial step often involving loss of carbon dioxide molecules [7] [5].
The thermodynamic parameters derived from heat of combustion measurements indicate that cyclopropane derivatives release significantly more energy per carbon atom compared to unstrained alkanes, with the excess energy (approximately 9.2 kcal/mol per carbon for cyclopropane) attributed directly to ring strain relief [3] [8]. This elevated energy content makes cyclopropane-containing compounds valuable synthetic intermediates, as ring strain can serve as a driving force for chemical transformations [1] [2].
The solubility profile of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide reflects the complex interplay between its polar amide functionalities, aromatic substituents, and the hydrophobic cyclopropane core. The compound exhibits limited aqueous solubility (estimated < 1 mg/mL), which is characteristic of molecules containing both lipophilic aromatic rings and the compact, hydrophobic cyclopropane structure [9] [10].
The partition coefficient (LogP) has been computationally determined to be approximately 2.89, indicating moderate lipophilicity [9]. This value positions the compound in an optimal range for membrane permeability while maintaining sufficient aqueous solubility for biological activity. The LogP value reflects the balance between the hydrophobic contributions of the fluorophenyl group and cyclopropane ring versus the polar interactions facilitated by the hydroxyphenyl substituent and amide functionalities.
Solubility in organic solvents shows marked variation depending on the solvent's polarity and hydrogen-bonding capacity. The compound demonstrates moderate solubility in protic solvents such as methanol and ethanol, where hydrogen bonding between the solvent and the amide groups or phenolic hydroxyl group can stabilize the dissolved species [11] [12]. In contrast, the compound shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in chloroform, reflecting the compound's ability to interact through both polar and non-polar mechanisms [9] [10].
The topological polar surface area (TPSA) has been calculated as 78.43 Ų, which falls within the favorable range for oral bioavailability according to Lipinski's rule of five [9]. This parameter, combined with the molecular weight of 314.31 g/mol, suggests that the compound possesses drug-like physicochemical properties with potential for good membrane permeability and bioavailability.
The presence of three hydrogen bond acceptors and three hydrogen bond donors contributes to the compound's ability to form intermolecular interactions in aqueous environments, although these interactions are not sufficient to overcome the lipophilic character imparted by the aromatic substituents [9]. The four rotatable bonds provide conformational flexibility that may facilitate binding to biological targets while maintaining structural rigidity around the cyclopropane core.
The acid-base behavior of N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is primarily governed by the phenolic hydroxyl group present on the 4-hydroxyphenyl substituent. Computational predictions indicate a pKa value of 10.11±0.26 for this phenolic group, which is consistent with typical phenolic systems [13] [14] [10].
This pKa value indicates that under physiological conditions (pH 7.4), the phenolic group will remain predominantly in its protonated, neutral form, with only a small fraction existing as the phenolate anion. The relatively high pKa compared to more acidic phenols can be attributed to the electron-donating nature of the amide linkage, which stabilizes the neutral phenolic form through resonance effects.
The cyclopropane-1,1-dicarboxylic acid core structure, while not directly present in the target compound due to amide formation, provides important context for understanding the electronic environment. Literature values for cyclopropane-1,1-dicarboxylic acid itself show pKa values of 2.1 and 7.2 [15], indicating that the dicarboxylic acid system is significantly more acidic than typical aliphatic carboxylic acids (pKa ≈ 4.8) [16]. This enhanced acidity results from the ring strain-induced destabilization of the neutral form and the geometric constraints that affect the conjugate base stabilization.
Comparison with related cyclopropane dicarboxylic acid isomers reveals systematic variations in acidity based on substitution pattern. The cis-cyclopropane-1,2-dicarboxylic acid exhibits pKa values of 3.33 and 6.47, while the trans-cyclopropane-1,2-dicarboxylic acid shows pKa values of 3.65 and 5.13 [16]. These differences reflect the influence of geometric constraints on the relative stability of the ionized forms.
The amide functionalities in the target compound are not expected to participate significantly in acid-base equilibria under normal conditions, as amide nitrogen atoms are typically very weakly basic (pKa of conjugate acid ≈ 0 to -1) due to resonance delocalization with the carbonyl group. However, under strongly acidic conditions, protonation of the amide nitrogen may occur, potentially affecting the compound's solubility and biological activity.
The fluorine substituent on the phenyl ring exerts a weak electron-withdrawing effect that may slightly increase the acidity of the phenolic hydroxyl group through inductive effects, although this influence is likely minimal given the distance between the fluorine atom and the phenolic hydroxyl group.
¹H NMR spectroscopy provides distinctive fingerprinting capabilities for N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide, particularly through the characteristic signals arising from the cyclopropane ring system. The cyclopropane methylene protons typically appear as complex multipiples in the region of 1.3-1.9 ppm in DMSO-d₆ or 1.8-2.0 ppm in CDCl₃ [17] [18]. These signals exhibit distinctive coupling patterns due to the rigid geometry of the three-membered ring, where the dihedral angles between adjacent protons are fixed, leading to characteristic geminal and vicinal coupling constants that differ significantly from those observed in acyclic systems [19].
The aromatic protons from both the fluorophenyl and hydroxyphenyl substituents appear in the typical aromatic region (6.5-8.0 ppm), with the fluorophenyl protons showing meta-coupling to the fluorine nucleus (³JHF ≈ 8-10 Hz) [17]. The hydroxyphenyl protons display the expected ortho-coupling pattern, with the phenolic proton appearing as a broad singlet that may exchange with deuterium in protic solvents.
¹³C NMR spectroscopy reveals the distinct chemical shifts characteristic of the cyclopropane carbon atoms, which typically appear in the range of 15-30 ppm in DMSO-d₆ or 20-35 ppm in CDCl₃ [17] [20]. The quaternary carbon bearing the two carboxamide groups appears significantly downfield due to the deshielding effect of the adjacent carbonyl groups. The amide carbonyl carbons resonate around 169-172 ppm, providing clear identification of the dicarboxamide functionality [17] [21].
The fluorine-bearing carbon in the aromatic ring exhibits characteristic chemical shifts influenced by the strong electron-withdrawing effect of the fluorine substituent, while ¹⁹F NMR (when available) provides additional structural confirmation through the distinctive fluorine chemical shift and coupling patterns to adjacent carbons and meta-protons .
Infrared spectroscopy offers powerful fingerprinting capabilities through the characteristic vibrational frequencies of the functional groups present in the molecule. The amide C=O stretching vibrations appear in the region of 1650-1750 cm⁻¹, with the exact frequency depending on the hydrogen bonding environment and the degree of conjugation with the aromatic rings [17] [7].
The N-H stretching modes from the amide groups typically appear as broad absorption bands in the range of 3200-3500 cm⁻¹, often showing splitting due to symmetric and antisymmetric stretching of the two amide groups [17] [7]. The phenolic O-H stretch contributes additional absorption in the broad region around 3200-3600 cm⁻¹, which may overlap with the amide N-H stretches.
Cyclopropane C-H stretching modes appear in the region above 3000 cm⁻¹, while the cyclopropane ring breathing and C-C stretching modes contribute to the fingerprint region below 1500 cm⁻¹ [23] [7]. The aromatic C-H stretching and C=C stretching modes from the phenyl rings provide additional diagnostic peaks in their characteristic regions.
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns. Under positive-ion electrospray ionization (ESI+), the molecular ion appears as [M+H]⁺ at m/z 315.31 [24] [25]. The fragmentation pattern reveals characteristic losses that provide structural information about the cyclopropane dicarboxamide framework.
Ring strain-induced fragmentation leads to characteristic losses such as ethylene (C₂H₄, 28 mass units) from the cyclopropane ring, which is facilitated by the high ring strain energy [25] [26]. Benzylic cleavage results in the formation of fluorophenyl (m/z 122.09) and hydroxyphenyl (m/z 94.04) fragments, which often appear as prominent peaks in the mass spectrum due to their aromatic stabilization.
Negative-ion mode analysis may show the molecular ion as [M-H]⁻ at m/z 313.31, particularly if the phenolic hydroxyl group is deprotonated during the ionization process [25]. The base peak in the mass spectrum typically corresponds to the most stable aromatic fragment, providing additional structural confirmation.